molecular formula C11H8N4O2S2 B2540318 1-(Thiophen-2-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea CAS No. 1207005-97-7

1-(Thiophen-2-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea

Cat. No.: B2540318
CAS No.: 1207005-97-7
M. Wt: 292.33
InChI Key: LFFKIDXWPNCXQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Thiophen-2-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea is a useful research compound. Its molecular formula is C11H8N4O2S2 and its molecular weight is 292.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Urea and Thiourea Derivatives: A study by Ölmez and Waseer (2020) highlights the synthesis of urea and thiourea compounds bearing the 1,2,4-oxadiazole ring, demonstrating their potential in various biological activities including anti-inflammatory, antiviral, and antitumor effects. The compounds were synthesized through a method that allowed for efficient production, characterized using techniques like FTIR, 1H NMR, 13C NMR, and elemental analysis (Ölmez & Waseer, 2020).

Potential Antimicrobial Agents

  • Antimicrobial Properties: Research by Buha et al. (2012) on a series of substituted quinazolines, including 1-N-substituted-3-(4-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-ylthio)quinazolin-6-yl)urea/thiourea derivatives, showed broad-spectrum activity against various microorganisms. This study underlines the potential of such compounds in developing new antimicrobial agents (Buha et al., 2012).

Applications in Organic Synthesis

  • Multicomponent Reactions for Heterocyclic Systems: Brockmeyer et al. (2014) described a novel synthesis route for compounds including both thiazolidine and 1,3,4-oxadiazole heterocyclic systems, offering a template for creating urea derivatives marked by their potential in subsequent reactions. This method features mild reaction conditions and the tolerance of many functional groups (Brockmeyer et al., 2014).

Anticancer Potential

  • Apoptosis Induction and Anticancer Activity: A study by Zhang et al. (2005) identified 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a novel apoptosis inducer with activity against breast and colorectal cancer cell lines. This discovery was made through high-throughput screening, indicating the potential of such compounds as anticancer agents (Zhang et al., 2005).

Properties

IUPAC Name

1-thiophen-2-yl-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2S2/c16-10(12-8-4-2-6-19-8)13-11-15-14-9(17-11)7-3-1-5-18-7/h1-6H,(H2,12,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFKIDXWPNCXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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